Methyl 2,4,6-trimethoxybenzoate

Description

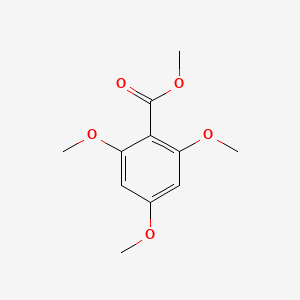

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4,6-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-7-5-8(14-2)10(11(12)16-4)9(6-7)15-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEARZEQLIHOYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302583 | |

| Record name | methyl 2,4,6-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29723-28-2 | |

| Record name | 29723-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,4,6-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2,4,6-TRIMETHOXYBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Polysubstituted Aromatic Ester

An In-Depth Technical Guide to the Chemical Properties of Methyl 2,4,6-trimethoxybenzoate

Methyl 2,4,6-trimethoxybenzoate is a highly functionalized aromatic compound featuring a benzene ring substituted with three methoxy groups and a methyl ester.[1] The strategic placement of the electron-donating methoxy groups at the ortho- and para-positions relative to the ester functionality profoundly influences the molecule's electronic properties, reactivity, and steric profile. This unique architecture makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, and characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental physical and structural characteristics. These properties dictate its behavior in different solvents, its analytical signatures, and its potential interactions with other molecules.

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2,4,6-trimethoxybenzoate | PubChem[2] |

| Molecular Formula | C₁₁H₁₄O₅ | PubChem[2] |

| Molecular Weight | 226.23 g/mol | PubChem[2] |

| CAS Number | 29723-28-2 | PubChem[2] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |

| Solubility | Soluble in organic solvents like acetone, chloroform, ether, and benzene | Biosynth[3] |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)OC)OC | PubChem[2] |

Synthesis Pathway: Overcoming Steric Hindrance

The synthesis of Methyl 2,4,6-trimethoxybenzoate is most commonly achieved through the esterification of its parent carboxylic acid, 2,4,6-trimethoxybenzoic acid. The primary challenge in this transformation is the significant steric hindrance posed by the two methoxy groups at the ortho positions (C2 and C6). These groups physically obstruct the approach of the nucleophile (methanol) to the electrophilic carbonyl carbon of the carboxylic acid.

Causality Behind Experimental Choice: Fischer-Speier Esterification

The Fischer-Speier esterification is the chosen method due to its simplicity and cost-effectiveness. It involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

-

Excess Alcohol: Using methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield.

-

Strong Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. This activation is crucial to overcome the steric barrier presented by the ortho-substituents.

-

Heat: The reaction requires elevated temperatures to provide the necessary activation energy to surmount the sterically hindered transition state.

Sources

An In-Depth Technical Guide to Methyl 2,4,6-trimethoxybenzoate

This guide provides a comprehensive technical overview of Methyl 2,4,6-trimethoxybenzoate (CAS No. 29723-28-2), a key intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, chemical behavior, and critical applications, grounding all information in established scientific principles and methodologies.

Introduction and Molecular Profile

Methyl 2,4,6-trimethoxybenzoate is a polysubstituted aromatic ester. Its structure is characterized by a benzene ring functionalized with three methoxy groups at positions 2, 4, and 6, and a methyl ester group at position 1. This high degree of substitution, particularly the ortho-methoxy groups flanking the ester, imparts significant steric hindrance and unique electronic properties that define its reactivity and utility. The electron-donating nature of the methoxy groups makes the aromatic ring highly activated towards electrophilic substitution, while the steric bulk influences the regioselectivity of such reactions and the accessibility of the ester carbonyl group.

Primarily utilized as a versatile building block, this compound serves as a precursor for a variety of more complex molecules, including pharmacologically active agents and materials with specific electronic properties.[1][2] Its CAS number is 29723-28-2.[3][4][5]

Physicochemical and Spectroscopic Data

Accurate identification and quality assessment are paramount in a research setting. The fundamental properties of Methyl 2,4,6-trimethoxybenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 29723-28-2 | [3] |

| Molecular Formula | C₁₁H₁₄O₅ | [3] |

| Molecular Weight | 226.23 g/mol | [3] |

| Appearance | Yellow crystalline solid | [6] |

| Solubility | Soluble in acetone, chloroform, ether, and benzene | [6] |

| Storage | Sealed in dry, room temperature conditions | [4] |

Spectroscopic data is essential for structural verification. While specific spectra are proprietary, the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy are well-established based on its structure. For instance, in ¹H NMR, one would anticipate distinct signals for the aromatic protons and the three methoxy groups, with chemical shifts influenced by their positions on the ring.[7][8]

Synthesis and Purification: A Protocol with Mechanistic Insight

The synthesis of Methyl 2,4,6-trimethoxybenzoate is most commonly achieved through the esterification of its parent carboxylic acid, 2,4,6-trimethoxybenzoic acid. However, the steric hindrance posed by the two ortho-methoxy groups makes standard Fischer-Speier esterification challenging, often resulting in low yields.[9] A more robust approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with methanol.

Workflow for Synthesis

The following diagram outlines a reliable two-step synthetic pathway.

Caption: Two-step synthesis of Methyl 2,4,6-trimethoxybenzoate.

Detailed Experimental Protocol

Objective: To synthesize Methyl 2,4,6-trimethoxybenzoate from 2,4,6-trimethoxybenzoic acid.

Step 1: Formation of 2,4,6-Trimethoxybenzoyl Chloride

-

System Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2,4,6-trimethoxybenzoic acid (10.0 g, 47.1 mmol).

-

Solvent and Reagent Addition: Anhydrous toluene (100 mL) is added, followed by the slow, dropwise addition of thionyl chloride (8.0 mL, 110 mmol) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) is added.

-

Causality: Thionyl chloride is the chlorinating agent. Toluene is an inert solvent with a suitable boiling point for reflux. Catalytic DMF accelerates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.

-

-

Reaction: The mixture is heated to reflux (approx. 110°C) and maintained for 2-3 hours. Reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with a basic solution to trap acidic gases).

-

Work-up: After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a solid and is used in the next step without further purification.

Step 2: Esterification with Methanol

-

System Setup: The flask containing the crude acyl chloride is cooled in an ice bath.

-

Reagent Addition: Anhydrous methanol (50 mL, 1.24 mol) is added slowly with stirring. This is followed by the cautious, dropwise addition of pyridine (5.0 mL, 62 mmol).

-

Causality: Methanol acts as the nucleophile. Pyridine is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the equilibrium towards the product and preventing side reactions.

-

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

Purification: The mixture is poured into water (200 mL) and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[10] The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity and Applications

The reactivity of Methyl 2,4,6-trimethoxybenzoate is dominated by its electron-rich aromatic system, making it a valuable precursor in the synthesis of various complex molecules, particularly in the pharmaceutical field.

Role in Drug Discovery and Synthesis

The 2,4,6-trimethoxyphenyl moiety is a recognized pharmacophore found in several classes of biologically active compounds. This structural unit is often incorporated into larger molecules to enhance their binding affinity to biological targets or to modulate their pharmacokinetic properties.

A prominent application is in the synthesis of chalcone derivatives. Chalcones, characterized by an open-chain flavonoid structure, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] The 2,4,6-trimethoxybenzene ring serves as a key component in designing novel chalcones with potent antitumor effects.[1]

Illustrative Synthetic Pathway in Drug Development

Caption: Role as a precursor in the synthesis of bioactive chalcones.

This pathway highlights how Methyl 2,4,6-trimethoxybenzoate can be transformed into a key ketone intermediate, which then undergoes condensation to form the target chalcone scaffold. This modular approach allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, proper handling of Methyl 2,4,6-trimethoxybenzoate is essential.

-

Hazard Identification: The compound is classified as causing serious eye irritation (H319).[3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials.

The following diagram summarizes the essential safety workflow.

Caption: Standard safety workflow for handling laboratory chemicals.

Conclusion

Methyl 2,4,6-trimethoxybenzoate is more than a simple aromatic ester; it is a strategically designed building block whose unique electronic and steric properties are leveraged in modern organic synthesis. Its role as a precursor to pharmacologically active molecules, such as anticancer chalcones, underscores its importance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to exploit its full potential in creating novel and complex chemical entities.

References

-

Methyl 2,4,6-trimethoxybenzoate | C11H14O5 | CID 289740. PubChem, National Institutes of Health. [Link]

- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Institutes of Health. [Link]

-

2,4,6-Trimethylbenzoic acid methyl ester | C11H14O2 | CID 519982. PubChem, National Institutes of Health. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

-

Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate. [Link]

-

Synthesis of 4-Methylbenzoate(2',4',6' - trimethoxyphenyl) iodonium Tosylate. PDXScholar. [Link]

- Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid.

-

Reaction mechanism for the formation of 1,2,4-trimethoxybenzene. ResearchGate. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Supporting information. Royal Society of Chemistry. [Link]

-

CAS No : 29723-28-2 | Product Name : Methyl 2,4,6-trimethoxybenzoate. Pharmaffiliates. [Link]

-

Gattermann Reaction Mechanism (Gattermann aldehyde synthesis Reaction). YouTube. [Link]

-

Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. MDPI. [Link]

-

Gattermann reaction examples. BYJU'S. [Link]

-

Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube. [Link]

Sources

- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 29723-28-2: Methyl 2,4,6-trimethoxybenzoate [cymitquimica.com]

- 3. Methyl 2,4,6-trimethoxybenzoate | C11H14O5 | CID 289740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 29723-28-2|Methyl 2,4,6-trimethoxybenzoate|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. biosynth.com [biosynth.com]

- 7. 2,4,6-TRIMETHOXYTOLUENE(14107-97-2) 1H NMR [m.chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

Methyl 2,4,6-trimethoxybenzoate molecular formula C11H14O5

An In-depth Technical Guide to Methyl 2,4,6-trimethoxybenzoate (C₁₁H₁₄O₅)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2,4,6-trimethoxybenzoate (M246TMB), a key chemical intermediate in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, and robust analytical techniques for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile compound. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Introduction: The Strategic Value of M246TMB

Methyl 2,4,6-trimethoxybenzoate is an aromatic ester characterized by a benzene ring symmetrically substituted with three electron-donating methoxy groups and a methyl ester functional group.[1] This unique substitution pattern imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules. The electron-rich nature of the aromatic ring, coupled with the steric shielding provided by the ortho-methoxy groups, governs its reactivity and makes it a precursor for targeted chemical transformations.

In the realm of drug discovery, the 2,4,6-trimethoxyphenyl moiety is a recurring motif in various biologically active compounds, including chalcone derivatives investigated for their anticancer properties.[2][3] Understanding the synthesis, characterization, and reactivity of M246TMB is therefore fundamental for scientists aiming to leverage this scaffold in the design of novel therapeutics and functional materials.

Core Molecular Identity and Physicochemical Profile

Accurate identification is the cornerstone of any chemical workflow. The essential identifiers and properties of M246TMB are summarized below.

Table 1: Chemical Identity of Methyl 2,4,6-trimethoxybenzoate

| Identifier | Value |

| IUPAC Name | methyl 2,4,6-trimethoxybenzoate[4] |

| Synonyms | 2,4,6-Trimethoxybenzoic acid methyl ester[4] |

| CAS Number | 29723-28-2[4] |

| Molecular Formula | C₁₁H₁₄O₅[4] |

| Molecular Weight | 226.23 g/mol [4] |

| InChI | InChI=1S/C11H14O5/c1-13-7-5-8(14-2)10(11(12)16-4)9(6-7)15-3/h5-6H,1-4H3[4] |

| InChIKey | CEARZEQLIHOYSV-UHFFFAOYSA-N[4] |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)OC)OC[4] |

Table 2: Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate

| Property | Value | Source |

| Appearance | Solid (Typical) | N/A |

| Melting Point | 92.5 °C | [5] |

| Boiling Point | 340.5 ± 37.0 °C (Predicted) | [5] |

| Density | 1.134 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate). | General Chemical Knowledge |

Synthesis and Mechanistic Considerations

The most direct and common method for preparing M246TMB is the Fischer esterification of 2,4,6-trimethoxybenzoic acid. This approach is favored for its operational simplicity and use of readily available, inexpensive reagents.

Primary Synthetic Route: Fischer-Speier Esterification

The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the product side.

Causality of Experimental Design:

-

Catalyst: A strong protic acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Solvent & Reagent: Methanol serves as both a reactant and the solvent. Using a large excess of methanol leverages Le Chatelier's principle, driving the equilibrium towards the formation of the methyl ester product.

-

Temperature: The reaction is typically performed at the reflux temperature of methanol. This provides the necessary activation energy for the reaction to proceed at a reasonable rate without requiring high-pressure equipment.

-

Work-up: The post-reaction work-up is designed to remove the acid catalyst, unreacted carboxylic acid, and excess methanol. A weak base (e.g., sodium bicarbonate solution) is used to neutralize the sulfuric acid and deprotonate any remaining 2,4,6-trimethoxybenzoic acid, rendering it water-soluble as its sodium salt. The organic product can then be easily separated via extraction.

Experimental Protocol: Synthesis of Methyl 2,4,6-trimethoxybenzoate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trimethoxybenzoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 20-40 eq) to the flask to serve as both reactant and solvent.

-

Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise. The addition is exothermic and should be done with caution.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and any unreacted starting material.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to yield pure Methyl 2,4,6-trimethoxybenzoate as a solid.

Synthesis Workflow Diagram

Caption: Fischer Esterification workflow for M246TMB synthesis.

Analytical & Spectroscopic Characterization

To ensure the identity and purity of the synthesized M246TMB, a combination of spectroscopic methods is employed. The symmetrical nature of the molecule leads to a distinct and easily interpretable spectral signature.

Structural Verification Diagram

Caption: Chemical Structure of Methyl 2,4,6-trimethoxybenzoate.

Table 3: Expected Spectroscopic Data for M246TMB

| Technique | Expected Signature | Interpretation |

| ¹H NMR | ~6.1-6.2 ppm (s, 2H)~3.85 ppm (s, 6H)~3.80 ppm (s, 3H)~3.75 ppm (s, 3H) | Aromatic protons (H-3, H-5)Ortho-methoxy groups (C2-OCH₃, C6-OCH₃)Para-methoxy group (C4-OCH₃)Ester methyl group (COOCH₃) |

| ¹³C NMR | ~168 ppm~161 ppm~158 ppm~105 ppm~90 ppm~55-56 ppm~52 ppm | Ester Carbonyl (C=O)C4 (Aromatic)C2, C6 (Aromatic)C1 (Aromatic)C3, C5 (Aromatic)Methoxy carbons (-OCH₃)Ester methyl carbon (-COOCH₃) |

| IR (cm⁻¹) | ~2950-2850~1730-1715~1600, 1580~1250-1000 | C-H (sp³) StretchC=O (Ester) Stretch (Strong, Diagnostic) C=C (Aromatic) StretchC-O (Ether & Ester) Stretch |

| Mass Spec. | m/z = 226 (M⁺)m/z = 195 (M⁺ - OCH₃)m/z = 167 (M⁺ - COOCH₃) | Molecular Ion PeakLoss of a methoxy radicalLoss of the carbomethoxy radical |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.

Applications in Research and Drug Development

The utility of M246TMB extends beyond its identity as a stable chemical compound; it is a strategic precursor for synthesizing high-value molecules.

-

Synthesis of Bioactive Chalcones: M246TMB can be hydrolyzed to its corresponding carboxylic acid, which is then converted to 2,4,6-trimethoxyacetophenone. This ketone is a crucial starting material for the Claisen-Schmidt condensation to produce a wide array of 2,4,6-trimethoxy-substituted chalcones. These chalcones are being actively investigated for their potential as anticancer, anti-inflammatory, and antioxidant agents.[2][3]

-

Fragment-Based Drug Discovery (FBDD): The trimethoxyphenyl group is a privileged scaffold in medicinal chemistry. It can engage in favorable hydrogen bonding and hydrophobic interactions within the binding pockets of various protein targets. M246TMB and its derivatives can be used in FBDD screening libraries to identify initial hit compounds for optimization into potent drug candidates.

-

Precursor for Natural Product Synthesis: Many complex natural products contain highly oxygenated and symmetrically substituted aromatic rings. M246TMB serves as a readily available starting material for the elaboration of these intricate molecular architectures.

Safety and Handling

As a laboratory chemical, M246TMB requires adherence to standard safety protocols.

-

Hazard Identification: It may cause serious eye irritation.[4] Handling should be performed in a well-ventilated area or chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the compound.

Conclusion

Methyl 2,4,6-trimethoxybenzoate is a compound of significant synthetic utility. Its straightforward, high-yield synthesis via Fischer esterification and its clean, symmetrical spectroscopic profile make it an accessible and reliable intermediate. For researchers in organic synthesis and drug development, M246TMB offers a robust starting point for the creation of diverse and complex molecular entities, particularly in the exploration of novel chalcone-based therapeutics and other bioactive agents. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is essential for its effective and safe application in a research environment.

References

-

Mahapatra, D. K., et al. (2017). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2,4,6-trimethoxybenzoate | C11H14O5 | CID 289740. National Center for Biotechnology Information. [Link]

-

ChemBK. methyl 2,4,5-trimethoxybenzoate.[Link]

-

ResearchGate. 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation.[Link]

Sources

- 1. CAS 29723-28-2: Methyl 2,4,6-trimethoxybenzoate [cymitquimica.com]

- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2,4,6-trimethoxybenzoate | C11H14O5 | CID 289740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

Methyl 2,4,6-Trimethoxybenzoate: Structure, Synthesis, and Mechanistic Insights

An In-depth Technical Guide:

A Whitepaper for Drug Development and Synthetic Chemistry Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive and practical understanding of methyl 2,4,6-trimethoxybenzoate. We move beyond simple data recitation to explore the causal relationships in its synthesis and the rationale behind its structural characteristics, offering field-proven insights for its application in research and development.

Core Compound Profile: Significance and Structural Attributes

Methyl 2,4,6-trimethoxybenzoate is an aromatic ester that serves as a pivotal intermediate in the synthesis of various high-value organic molecules and pharmaceutical agents.[1] Its utility is derived from the specific arrangement of its functional groups: a methyl ester and three methoxy substituents on the benzene ring.[1] The methoxy groups at positions 2, 4, and 6 create a unique electronic and steric environment. Electronically, they are powerful activating groups, donating electron density into the aromatic ring. Sterically, the two ortho methoxy groups flank the ester, influencing its reactivity and conformational properties.

Caption: Molecular structure of methyl 2,4,6-trimethoxybenzoate.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, reaction setup, and purification.

| Property | Data | Source(s) |

| Molecular Formula | C₁₁H₁₄O₅ | [2] |

| Molar Mass | 226.23 g/mol | [2] |

| IUPAC Name | methyl 2,4,6-trimethoxybenzoate | [2] |

| Appearance | Colorless to pale yellow solid | [1] |

| CAS Number | 29723-28-2 | [2] |

Synthesis Protocol: Fischer-Speier Esterification

The most reliable and widely adopted method for preparing methyl 2,4,6-trimethoxybenzoate is the acid-catalyzed esterification of 2,4,6-trimethoxybenzoic acid with methanol.[3][4] This reaction, a classic example of Fischer-Speier esterification, is an equilibrium process.[3]

Mechanistic Rationale: Driving the Equilibrium

Understanding the mechanism is key to optimizing the reaction for high yield. The entire process is reversible, making control of the equilibrium essential.

-

Carbonyl Activation: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[4]

-

Nucleophilic Attack: A molecule of methanol, the alcohol, acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[4]

-

Proton Transfer: A rapid intramolecular proton transfer occurs, converting one of the hydroxyl groups into a much better leaving group: water.

-

Water Elimination: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, which now belongs to the protonated ester.

-

Deprotonation: The final step is the deprotonation of the ester by a weak base (like another molecule of methanol), regenerating the acid catalyst and yielding the final ester product.

Causality Behind Experimental Choices:

-

Excess Alcohol: The use of methanol as the solvent provides a large molar excess. According to Le Châtelier's principle, this drives the equilibrium towards the products (ester and water) to counteract the high concentration of one of the reactants.[3]

-

Strong Acid Catalyst: A catalyst like sulfuric acid is necessary to make the carboxylic acid a sufficiently strong electrophile to react with a weak nucleophile like methanol.[3][4]

-

Removal of Water: While not always necessary when using a large excess of alcohol, in some esterifications, water is actively removed (e.g., with a Dean-Stark apparatus) to further shift the equilibrium to the right.[3]

Caption: A validated workflow for the synthesis of methyl 2,4,6-trimethoxybenzoate.

Self-Validating Experimental Protocol

This protocol is designed for robustness and purity, incorporating checks and purification steps that validate the outcome.

Materials & Reagents:

-

2,4,6-Trimethoxybenzoic Acid (1.0 eq)

-

Anhydrous Methanol (MeOH, ~20-30 eq, serves as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated Aqueous Sodium Chloride (Brine)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask containing 2,4,6-trimethoxybenzoic acid, add anhydrous methanol. Stir until the acid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully, add the concentrated sulfuric acid dropwise to the stirring solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 4-6 hours. Progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

-

Cooling & Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

-

Aqueous Workup: Dilute the residue with ethyl acetate (or DCM) and transfer it to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution. Trustworthiness Check: Perform this wash in portions until CO₂ evolution (effervescence) ceases, which confirms the neutralization of all acidic components.

-

Washing: Wash the organic layer once with water, followed by a wash with brine to facilitate the removal of dissolved water.

-

Drying & Filtration: Drain the organic layer into a clean flask and add anhydrous Na₂SO₄. Stir for 10-15 minutes. The drying agent should appear free-flowing, not clumped, indicating sufficient drying. Filter the solution to remove the drying agent.

-

Isolation & Purification: Concentrate the filtrate under reduced pressure to yield the crude product as a solid. Purify this crude solid by recrystallization from a minimal amount of hot methanol to obtain pure, crystalline methyl 2,4,6-trimethoxybenzoate.

Safety and Hazard Management

Scientific integrity demands a commitment to safety. The described protocol involves several hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

Corrosive Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns. Always handle it inside a chemical fume hood while wearing gloves, safety glasses, and a lab coat.

-

Flammable Solvents: Methanol and ethyl acetate are flammable. Ensure no ignition sources are near the experimental setup and conduct all transfers in a fume hood.

-

GHS Hazard Profile: Methyl 2,4,6-trimethoxybenzoate itself is classified as causing serious eye irritation (H319).[2] Appropriate eye protection is mandatory during handling.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 2,4,6-Trimethylbenzoic Acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519982, 2,4,6-Trimethylbenzoic acid methyl ester.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 289740, Methyl 2,4,6-trimethoxybenzoate.

- ChemicalBook. (2022, December 30). 2,4,6-TRIMETHOXY-BENZOIC ACID METHYL ESTER | 29723-28-2.

- Biosynth. (n.d.). 2,4,6-Trimethoxybenzoic acid methyl ester | 29723-28-2 | FT67477.

- Reusch, W. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- CymitQuimica. (n.d.). CAS 29723-28-2: Methyl 2,4,6-trimethoxybenzoate.

- European Patent Office. (n.d.). Preparation of trimethoxybenzoate esters and trimethoxybenzoic acid.

- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

- Sastry, B. V. R., & Lasslo, A. (n.d.). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2,4,6-trimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,4,6-trimethoxybenzoate (C₁₁H₁₄O₅), a key aromatic ester with applications in organic synthesis and medicinal chemistry. This document delves into the principles and experimental methodologies for acquiring and interpreting its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data. Through detailed analysis and correlation of its spectral features with its molecular structure, this guide serves as an essential resource for researchers and professionals engaged in the characterization of complex organic molecules.

Compound Profile: Methyl 2,4,6-trimethoxybenzoate

Methyl 2,4,6-trimethoxybenzoate is a derivative of benzoic acid characterized by the presence of three methoxy groups at positions 2, 4, and 6 of the benzene ring, and a methyl ester group. This substitution pattern significantly influences its chemical and physical properties, as well as its spectroscopic behavior.

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate [1]

| Property | Value |

| IUPAC Name | methyl 2,4,6-trimethoxybenzoate |

| Molecular Formula | C₁₁H₁₄O₅ |

| Molecular Weight | 226.23 g/mol |

| SMILES | COC1=CC(=C(C(=C1)OC)C(=O)OC)OC |

| InChIKey | CEARZEQLIHOYSV-UHFFFAOYSA-N |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

Due to the high degree of symmetry in the Methyl 2,4,6-trimethoxybenzoate molecule, a relatively simple ¹H NMR spectrum is anticipated.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.1-6.3 | s | 2H | Aromatic H (H-3, H-5) |

| ~ 3.8-3.9 | s | 9H | Methoxy H (-OCH₃ at C2, C4, C6) |

| ~ 3.7-3.8 | s | 3H | Ester methyl H (-COOCH₃) |

Interpretation of the ¹H NMR Spectrum

The aromatic protons at positions 3 and 5 are chemically equivalent and are expected to appear as a singlet in the downfield region of the spectrum, typically between 6.1 and 6.3 ppm. The significant upfield shift compared to benzene (7.34 ppm) is due to the strong electron-donating effect of the three methoxy groups.

The protons of the three methoxy groups are also key indicators. The two methoxy groups at the ortho positions (C2 and C6) are equivalent, and the one at the para position (C4) is unique. However, due to the free rotation around the C-O bonds, all nine methoxy protons may appear as a single sharp singlet around 3.8-3.9 ppm. The three protons of the methyl ester group are expected to resonate as a singlet at a slightly different chemical shift, typically around 3.7-3.8 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of an aromatic compound is as follows:

-

Sample Preparation : Accurately weigh 5-20 mg of the Methyl 2,4,6-trimethoxybenzoate sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Spectrometer Setup : Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition : Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

Processing : After data acquisition, perform a Fourier transform, phase correction, and baseline correction of the resulting Free Induction Decay (FID) to obtain the final spectrum.

-

Analysis : Integrate the peaks and determine the chemical shifts relative to an internal standard (e.g., tetramethylsilane, TMS).

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

| Chemical Shift (ppm) | Assignment |

| ~ 167-170 | Carbonyl C (C=O) |

| ~ 160-165 | Aromatic C-O (C2, C4, C6) |

| ~ 105-110 | Aromatic C-H (C3, C5) |

| ~ 90-95 | Aromatic C-COOCH₃ (C1) |

| ~ 55-60 | Methoxy C (-OCH₃) |

| ~ 50-55 | Ester methyl C (-COOCH₃) |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 167-170 ppm. The aromatic carbons attached to the electron-donating methoxy groups (C2, C4, C6) will be significantly shielded and appear upfield compared to unsubstituted benzene (128.5 ppm). Conversely, the aromatic carbons bearing hydrogen atoms (C3, C5) will also be shielded. The carbon directly attached to the ester group (C1) is also expected to be in the aromatic region. The carbons of the methoxy groups and the ester methyl group will appear in the upfield region of the spectrum. Due to the symmetry, fewer than 11 signals may be observed.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the nucleus being observed. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

Table 4: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2950-2850 | C-H stretch | Aliphatic (methoxy, methyl) |

| ~ 1720-1740 | C=O stretch | Ester |

| ~ 1600, ~1480 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Ester, Ether |

| Below 900 | C-H bend | Aromatic (out-of-plane) |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of Methyl 2,4,6-trimethoxybenzoate will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1720-1740 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1600-1480 cm⁻¹ region. The C-H stretching vibrations of the methoxy and methyl groups will be observed in the 2950-2850 cm⁻¹ range. Strong C-O stretching bands from the ester and ether functionalities will be prominent in the 1250-1000 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan : Record a background spectrum of the empty sample compartment.

-

Sample Scan : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Sources

Methyl 2,4,6-trimethoxybenzoate NMR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2,4,6-trimethoxybenzoate

Authored by: A Senior Application Scientist

Introduction

Methyl 2,4,6-trimethoxybenzoate is an organic compound with the chemical formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol .[1] As a derivative of benzoic acid, this molecule is of significant interest in synthetic organic chemistry and serves as a valuable building block in the development of more complex molecular architectures, including pharmaceuticals and natural products. Its highly substituted aromatic ring, featuring three methoxy groups and a methyl ester, presents a unique and illustrative case for structural elucidation using modern spectroscopic techniques.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for methyl 2,4,6-trimethoxybenzoate. The content herein is curated for researchers, scientists, and drug development professionals, offering not just raw data but also a field-proven interpretation of the spectra. We will explore the causality behind the observed signals and fragmentation patterns, grounding our analysis in the fundamental principles of spectroscopy and the specific structural features of the molecule.

Molecular Structure and Symmetry

Understanding the molecule's structure is paramount to interpreting its spectra. Methyl 2,4,6-trimethoxybenzoate possesses a C₂ᵥ symmetry axis passing through the C1-C4 carbons and the ester group. This symmetry renders certain atoms chemically equivalent, a key factor that simplifies the resulting NMR spectra.

Caption: Molecular structure of methyl 2,4,6-trimethoxybenzoate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H and ¹³C NMR spectra, we can precisely map the atomic connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a quantitative count of the different types of protons in a molecule and their neighboring environments. Due to the molecule's symmetry, the two aromatic protons at the C3 and C5 positions are chemically and magnetically equivalent. Likewise, the methoxy groups at C2 and C6 are equivalent. This leads to a simplified spectrum with four distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Inferred Environment |

| ~6.15 | Singlet | 2H | Ar-H | Aromatic protons shielded by three electron-donating methoxy groups. |

| ~3.88 | Singlet | 6H | C2, C6 -OCH ₃ | Two equivalent methoxy groups ortho to the ester, deshielded by oxygen. |

| ~3.82 | Singlet | 3H | C4 -OCH ₃ | Methoxy group para to the ester, in a slightly different electronic environment. |

| ~3.75 | Singlet | 3H | Ester -OCH ₃ | Methyl group attached to the electron-withdrawing carboxyl group. |

Expertise & Experience: The strong shielding of the aromatic protons (δ ~6.15 ppm) is a classic indicator of multiple electron-donating groups on a benzene ring. In contrast, unsubstituted benzene resonates at δ 7.34 ppm. The three methoxy groups push significant electron density into the ring, increasing the shielding experienced by the C3 and C5 protons. The absence of splitting (singlet) for this signal confirms that there are no adjacent protons, which is consistent with the substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The symmetry of methyl 2,4,6-trimethoxybenzoate reduces the number of expected aromatic signals from six to four and the methoxy carbon signals from three to two. In total, eight distinct signals are anticipated.

| Chemical Shift (δ) ppm | Assignment | Inferred Environment |

| ~168.0 | C =O | Carbonyl carbon of the ester group, highly deshielded. |

| ~161.5 | C 4 | Aromatic carbon bonded to the C4-methoxy group. |

| ~158.8 | C 2, C 6 | Equivalent aromatic carbons bonded to C2/C6-methoxy. |

| ~105.5 | C 1 | Quaternary aromatic carbon bonded to the ester group. |

| ~90.6 | C 3, C 5 | Equivalent aromatic carbons bonded to hydrogen. |

| ~55.9 | C2, C6 -OC H₃ | Equivalent carbons of the ortho-methoxy groups. |

| ~55.5 | C4 -OC H₃ | Carbon of the para-methoxy group. |

| ~51.8 | Ester -OC H₃ | Carbon of the ester methyl group. |

Trustworthiness: The chemical shifts are self-validating. For instance, the downfield shifts (> 158 ppm) for C2, C4, and C6 are characteristic of aromatic carbons directly attached to oxygen. Conversely, the highly shielded signal at ~90.6 ppm is indicative of aromatic carbons (C3, C5) flanked by two strongly electron-donating methoxy groups. This data corroborates the proton NMR analysis perfectly.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of methyl 2,4,6-trimethoxybenzoate.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Acquisition (Example: 400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, ensuring sharp, well-resolved peaks. This is validated by observing the shape of the TMS or solvent peak.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient for a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal to obtain the final spectrum. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm.

-

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, yielding a characteristic pattern that acts as a molecular fingerprint and offers clues about the molecule's structure.

EI-MS Fragmentation Analysis

The mass spectrum of methyl 2,4,6-trimethoxybenzoate is characterized by a discernible molecular ion peak and several key fragment ions resulting from the cleavage of its ester and methoxy groups.

Caption: Key fragmentation pathways of methyl 2,4,6-trimethoxybenzoate in EI-MS.

Summary of Key Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment Ion | Rationale for Fragmentation |

| 226 | Moderate | [C₁₁H₁₄O₅]⁺˙ (Molecular Ion) | The intact molecule after losing one electron. Its presence confirms the molecular weight.[1] |

| 211 | High | [M - •CH₃]⁺ | Loss of a methyl radical, likely from one of the methoxy groups, is a common fragmentation pathway. |

| 195 | High | [M - •OCH₃]⁺ | Loss of a methoxy radical. This is a very common and favorable fragmentation for methoxy-substituted aromatics and methyl esters.[2][3] |

| 180 | Moderate | [M - CH₃ - OCH]⁺ or [M - OCH₃ - CH₃]⁺ | Subsequent loss of a radical from the m/z 211 or m/z 195 ions. |

| 167 | Moderate | [M - •COOCH₃]⁺ | Cleavage of the ester group from the aromatic ring. |

| 152 | Moderate | [167 - CH₃]⁺ | Loss of a methyl radical from the m/z 167 ion. |

Authoritative Grounding: The fragmentation patterns observed are consistent with established principles of mass spectrometry for aromatic esters and ethers.[2][3] The initial ionization typically removes an electron from one of the oxygen lone pairs, creating a radical cation. The subsequent fragmentation favors pathways that lead to the formation of stable carbocations or neutral molecules. The loss of a methoxy radical (•OCH₃) to form the ion at m/z 195 is a particularly stable pathway, often resulting in a prominent peak.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical to ensure good chromatographic separation and compatibility with the GC column.

-

-

GC Method:

-

Injector: Set to a temperature of 250°C to ensure rapid volatilization of the sample.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Use Helium with a constant flow rate of ~1 mL/min.

-

Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min. This temperature gradient ensures the separation of any potential impurities from the main compound.

-

-

MS Method:

-

Interface Temperature: Set the GC-MS transfer line temperature to ~280°C to prevent condensation of the analyte.

-

Ion Source: Use Electron Ionization (EI) at the standard energy of 70 eV. This energy level is an industry standard that provides reproducible fragmentation patterns for library matching.

-

Ion Source Temperature: Maintain at ~230°C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of both low-mass fragments and the molecular ion.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of methyl 2,4,6-trimethoxybenzoate. The inherent symmetry of the molecule is clearly reflected in the simplicity of its NMR spectra, while the fragmentation pattern in the mass spectrum provides corroborating evidence of its functional groups. The protocols and interpretations detailed in this guide represent a robust framework for the characterization of this and similar substituted aromatic compounds, underscoring the power of these analytical techniques in modern chemical research.

References

-

PubChem. (n.d.). Methyl 2,4,6-trimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 2,4,6-trimethoxybenzoate: Physicochemical Characteristics, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trimethoxybenzoate is an aromatic ester that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring three methoxy groups on the benzene ring, imparts specific electronic and steric properties that influence its reactivity and the characteristics of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,4,6-trimethoxybenzoate, detailed synthetic and analytical protocols, and an exploration of its applications in contemporary research and development.

Physicochemical Properties

Methyl 2,4,6-trimethoxybenzoate is typically a colorless to pale yellow liquid or solid, with its physical state being dependent on purity.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₅ | |

| Molecular Weight | 226.23 g/mol | |

| CAS Number | 29723-28-2 | |

| Boiling Point | 343.8 °C at 760 mmHg | Safety Data Sheet |

| Appearance | Colorless to pale yellow liquid or solid | |

| Solubility | Soluble in organic solvents |

Structure:

The chemical structure of Methyl 2,4,6-trimethoxybenzoate consists of a central benzene ring substituted with a methyl ester group and three methoxy groups at positions 2, 4, and 6.

Caption: Chemical structure of Methyl 2,4,6-trimethoxybenzoate.

Spectroscopic Characteristics

While publicly available, comprehensive spectral data with assigned peaks is limited, the expected spectroscopic characteristics can be inferred from the structure and data for similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and methyl ester protons. The two aromatic protons at the 3 and 5 positions should appear as a singlet due to their chemical equivalence. The three methoxy groups and the methyl ester group will each give rise to a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbons of the benzene ring (including the one attached to the ester group and those attached to the methoxy groups), the two equivalent aromatic CH carbons, the carbonyl carbon of the ester, and the four methyl carbons of the methoxy and ester groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations of the ester and ether linkages, and C-H stretching and bending vibrations of the aromatic ring and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 226.23). Fragmentation patterns would likely involve the loss of the methoxy and methyl ester groups.

Synthesis and Purification

A common and effective method for the synthesis of Methyl 2,4,6-trimethoxybenzoate is the exhaustive methylation of 2,4,6-trihydroxybenzoic acid.

Experimental Protocol: Synthesis of Methyl 2,4,6-trimethoxybenzoate

This protocol is adapted from a literature procedure.[2]

Materials:

-

2,4,6-trihydroxybenzoic acid

-

Dimethyl sulfate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred suspension of 2,4,6-trihydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (6 equivalents) in anhydrous acetone, add dimethyl sulfate (6 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, 1 M hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Methyl 2,4,6-trimethoxybenzoate.

Caption: Synthetic workflow for Methyl 2,4,6-trimethoxybenzoate.

Chemical Reactivity

The chemical reactivity of Methyl 2,4,6-trimethoxybenzoate is primarily governed by the ester functional group and the electron-rich aromatic ring.

-

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, 2,4,6-trimethoxybenzoic acid, under either acidic or basic conditions. Due to the steric hindrance from the ortho-methoxy groups, the rate of hydrolysis may be slower compared to less substituted benzoates.

-

Electrophilic Aromatic Substitution: The three electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution. The substitution is expected to occur at the 3 and 5 positions, which are ortho and para to the activating groups.

-

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, (2,4,6-trimethoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride.

Applications in Drug Development and Research

The highly functionalized nature of Methyl 2,4,6-trimethoxybenzoate makes it a versatile intermediate in the synthesis of various biologically active molecules.

Precursor for Chalcone Synthesis:

One notable application is its use as a precursor in the synthesis of 2,4,6-trimethoxychalcone derivatives. Chalcones are a class of compounds known for their wide range of biological activities, including anticancer properties. In a typical synthesis, 2,4,6-trimethoxyacetophenone, which can be derived from Methyl 2,4,6-trimethoxybenzoate, is condensed with various aromatic aldehydes to yield the target chalcones. A study on the design and synthesis of such derivatives has demonstrated their potential as anticancer agents.

Intermediate for Bioactive Molecules:

The 2,4,6-trimethoxybenzoyl moiety is found in a number of natural products and synthetic compounds with interesting biological profiles. Methyl 2,4,6-trimethoxybenzoate can serve as a key starting material for the introduction of this structural motif.

Safety and Handling

Methyl 2,4,6-trimethoxybenzoate is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

Methyl 2,4,6-trimethoxybenzoate is a valuable and versatile chemical compound with a well-defined set of physicochemical properties. Its synthesis is readily achievable from commercially available starting materials, and its reactivity allows for a range of chemical transformations. The utility of this compound as a building block in the synthesis of biologically active molecules, particularly in the development of novel anticancer agents, underscores its importance in the field of drug discovery and development. This guide provides a foundational understanding of this key chemical entity to aid researchers and scientists in their synthetic and medicinal chemistry endeavors.

References

-

PubChem. Methyl 2,4,6-trimethoxybenzoate. National Center for Biotechnology Information. [Link]

-

MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. [Link]

-

The Royal Society of Chemistry. Supporting Information - A mild and efficient copper-catalysed Chan–Lam–Evans reaction of carboxylic acids with boronic acids at room temperature. [Link]

-

ResearchGate. Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate and 2,4,6-Trimethoxybenzoate: Dinuclear Cu(II) Cluster and µ-Aqua-Bridged Cu(II) Chain Molecule. [Link]

-

PubMed Central. Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors. [Link]

-

PDXScholar. Synthesis of 4-Methylbenzoate(2',4',6'-trimethoxyphenyl)iodonium Tosylate. [Link]

Sources

An In-depth Technical Guide to Methyl 2,4,6-trimethoxybenzoate: From Historical Discovery to Modern Synthesis

Abstract

Methyl 2,4,6-trimethoxybenzoate is a highly substituted aromatic ester with significant utility as a building block in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its history, tracing its origins from the early investigations of phloroglucinol chemistry to the development of sophisticated synthetic protocols. We will explore the evolution of its synthesis, detail key experimental methodologies, and present its physicochemical properties. Furthermore, this guide will illuminate its contemporary applications, particularly in the development of novel therapeutic agents, underscoring its enduring relevance in the chemical and pharmaceutical sciences.

Introduction: The Structural Significance of Methyl 2,4,6-trimethoxybenzoate

Methyl 2,4,6-trimethoxybenzoate, with the chemical formula C₁₁H₁₄O₅, is an organic compound featuring a benzene ring symmetrically substituted with three methoxy groups and a methyl ester functional group.[1][2] This specific substitution pattern, derived from the 1,3,5-trihydroxybenzene (phloroglucinol) scaffold, imparts unique electronic properties and steric hindrance, making it a valuable synthon. The electron-donating nature of the three methoxy groups highly activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions and providing a core structure for more complex molecular architectures. Its role as a chemical intermediate is critical in various fields, from pharmaceutical research to materials science.[3]

Historical Lineage: From Phloroglucinol to a Key Synthetic Intermediate

The history of Methyl 2,4,6-trimethoxybenzoate is not one of a singular, celebrated discovery but rather a logical progression rooted in the rich chemistry of its precursors, phloroglucinol and 2,4,6-trimethoxybenzoic acid.

The Phloroglucinol Foundation

Phloroglucinol, a key starting material, was first isolated in the 19th century from the breakdown of plant-derived flavonoids. Its unusual symmetrical tri-hydroxy substitution pattern fascinated early organic chemists, leading to extensive studies of its reactivity. The journey towards Methyl 2,4,6-trimethoxybenzoate began with two fundamental transformations of the phloroglucinol core: etherification and carboxylation.

The Emergence of 2,4,6-Trimethoxybenzoic Acid

The first critical step was the exhaustive methylation of phloroglucinol's three hydroxyl groups to form 1,3,5-trimethoxybenzene. Following this, the introduction of a carboxyl group onto the highly activated ring became the next synthetic challenge. Early methods for carboxylating activated aromatic rings, such as the Gattermann reaction , provided a viable, albeit historically significant, pathway.[4] This reaction uses hydrogen cyanide and a Lewis acid to formylate the ring, which can then be oxidized to the corresponding carboxylic acid, 2,4,6-trimethoxybenzoic acid.[4] The crystal structure of this parent acid reveals molecules linked by hydrogen-bonded chains, a testament to its fundamental chemical nature.[5]

The diagram below illustrates the conceptual historical progression from the natural product precursor to the carboxylated intermediate.

Caption: Conceptual historical pathway from Phloroglucinol to 2,4,6-Trimethoxybenzoic Acid.

Final Step: Esterification

The final, straightforward step in the historical synthesis is the esterification of 2,4,6-trimethoxybenzoic acid with methanol, typically under acidic conditions (e.g., Fischer esterification), to yield the target compound, Methyl 2,4,6-trimethoxybenzoate. This reaction is a classic and reliable method for converting carboxylic acids to their corresponding methyl esters.

Physicochemical and Spectroscopic Profile

The precise characterization of Methyl 2,4,6-trimethoxybenzoate is essential for its application in research and development. Key properties are summarized below.

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2,4,6-trimethoxybenzoate | PubChem[2] |

| Molecular Formula | C₁₁H₁₄O₅ | PubChem[2] |

| Molecular Weight | 226.23 g/mol | PubChem[2] |

| CAS Number | 29723-28-2 | PubChem[2] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |

| SMILES | COC1=CC(=C(C(=C1)OC)C(=O)OC)OC | PubChem[2] |

Spectroscopic analysis confirms the structure of the molecule. Mass spectrometry data is available, providing fragmentation patterns crucial for its identification in complex reaction mixtures.[2]

Modern Synthetic Methodologies

While the historical routes established the foundation, modern organic synthesis demands efficiency, safety, and higher yields. Contemporary methods often streamline the process, sometimes combining multiple steps into a single pot.

General Synthetic Workflow

A common modern approach involves the direct carboxylation and esterification of a suitable precursor. The workflow diagram below outlines a generalized, efficient synthetic route.

Caption: A generalized modern workflow for the synthesis of Methyl 2,4,6-trimethoxybenzoate.

Detailed Experimental Protocol: Synthesis from 1,3,5-Trimethoxybenzene

This protocol describes a two-step synthesis starting from commercially available 1,3,5-trimethoxybenzene, employing organolithium chemistry for carboxylation followed by standard esterification.

Step 1: Carboxylation to form 2,4,6-Trimethoxybenzoic Acid

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,3,5-trimethoxybenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to 0°C in an ice bath. n-Butyllithium (1.1 eq, typically as a 2.5 M solution in hexanes) is added dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 2 hours.

-

Carboxylation: The flask is then cooled to -78°C (dry ice/acetone bath). A stream of dry carbon dioxide gas (from a cylinder or sublimed dry ice) is bubbled through the solution for 1 hour. Alternatively, the solution can be slowly transferred via cannula into a separate flask containing an excess of crushed dry ice and THF.

-

Workup: The reaction is allowed to warm to room temperature. The mixture is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Extraction & Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 2,4,6-trimethoxybenzoic acid is purified by recrystallization from an ethanol/water mixture.

Step 2: Fischer Esterification to form Methyl 2,4,6-trimethoxybenzoate

-

Reaction Setup: The purified 2,4,6-trimethoxybenzoic acid (1.0 eq) is dissolved in an excess of methanol in a round-bottom flask.

-

Catalysis: A catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) is carefully added.

-

Reaction: The mixture is heated to reflux and maintained at that temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Final purification can be achieved by column chromatography on silica gel or recrystallization to afford pure Methyl 2,4,6-trimethoxybenzoate.

Applications in Drug Development and Organic Synthesis

The true value of Methyl 2,4,6-trimethoxybenzoate lies in its application as a versatile intermediate. The trimethoxyphenyl motif is a common feature in many biologically active molecules.

-

Pharmaceutical Intermediates: While its isomer, 3,4,5-trimethoxybenzoate, is a well-known precursor to the antibacterial drug Trimethoprim[3], the 2,4,6-substituted pattern is also of significant interest. Derivatives of trimethoxybenzoic acid are being actively investigated as potential efflux pump inhibitors to combat antibiotic resistance in bacteria.[6]

-

Scaffold for Complex Synthesis: The accumulation of methoxy groups on the aromatic ring provides unique steric and electronic properties that can be exploited to control stereoselectivity in complex reactions.[5] This makes it an attractive starting point for the synthesis of natural products and other intricate molecular targets.

-

Fragrance and Materials Science: Although less common, related structures like methyl 2,4-dihydroxy-3,6-dimethylbenzoate are primary components of synthetic fragrances, suggesting potential applications for other polysubstituted benzoates in this industry.[7]

Conclusion

Methyl 2,4,6-trimethoxybenzoate is more than just a simple aromatic ester; it is a molecule with a rich history intertwined with the fundamental development of organic chemistry. From its conceptual origins in the study of natural phenols to its synthesis via classic name reactions and modern organometallic techniques, its journey reflects the evolution of the field. Today, it stands as a valuable and versatile building block, enabling researchers and drug development professionals to construct the complex molecules needed to address contemporary challenges in medicine and materials science. Its continued use in innovative synthetic endeavors ensures its relevance for years to come.

References

- CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google P

-

Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC. (2022-11-21). (URL: [Link])

- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P

- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google P

- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google P

-

Methyl 2,4,6-trimethoxybenzoate | C11H14O5 | CID 289740 - PubChem - NIH. (URL: [Link])

-

2,4,6-Trimethoxybenzoic acid | Request PDF - ResearchGate. (URL: [Link])

-

2,4,6-Trimethylbenzoic acid methyl ester | C11H14O2 | CID 519982 - PubChem. (URL: [Link])

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])

-